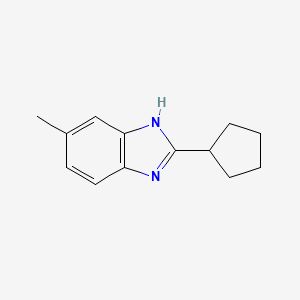

2-Cyclopentyl-5-methyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopentyl-5-methyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a cyclopentyl group at the 2-position and a methyl group at the 5-position. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-5-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyclopentanone under acidic conditions, followed by methylation at the 5-position. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as palladium or nickel can further improve the reaction rates and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopentyl-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzimidazole to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 4 and 7 positions, using reagents like halogens or nitro groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst

Major Products Formed:

Oxidation: Benzimidazole N-oxides.

Reduction: Benzimidazole amines.

Substitution: Halogenated or nitro-substituted benzimidazoles

Applications De Recherche Scientifique

2-Cyclopentyl-5-methyl-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit bacterial and cancer cell growth

Medicine: Explored for its potential therapeutic applications in treating infections and cancer

Industry: Utilized in the development of new materials and catalysts for various chemical processes

Mécanisme D'action

The mechanism of action of 2-Cyclopentyl-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- 2-Phenylbenzimidazole

- 5,6-Dimethylbenzimidazole

- 2-Methylbenzimidazole

Comparison: 2-Cyclopentyl-5-methyl-1H-benzimidazole is unique due to its cyclopentyl substitution, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its higher efficacy in certain biological applications compared to other benzimidazole derivatives .

Activité Biologique

2-Cyclopentyl-5-methyl-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's mechanisms of action, biochemical properties, and its applications in scientific research, supported by data tables and case studies.

Target Proteins : Benzimidazoles, including this compound, primarily target tubulin proteins, disrupting microtubule assembly essential for cell division. This disruption can lead to chromosomal malsegregation, resulting in aneuploidy and polyploidy in both germ and somatic cells.

Biochemical Pathways : The compound interacts with various enzymes and proteins, influencing cellular functions such as intracellular transport and cell shape maintenance. Its effects on cell signaling pathways and gene expression are also significant, indicating a multifaceted mode of action .

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that suggest effective inhibition of growth:

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 0.004 - 50 |

| SB-P17G-A38 (related compound) | 0.06 - 0.31 |

These findings indicate that the compound may be particularly effective against Mycobacterium tuberculosis (Mtb), as it inhibits the assembly of Mtb FtsZ protein in a dose-dependent manner .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been well-documented. In vitro studies have shown that compounds similar to this compound can inhibit mammalian type I DNA topoisomerase activity, which is crucial for DNA replication and repair processes:

| Cell Line | Inhibition (%) |

|---|---|

| HeLa (Cervical cancer) | Significant |

| MCF7 (Breast cancer) | Significant |

| A431 (Skin cancer) | Significant |

These results suggest that the compound could serve as a potential therapeutic agent in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of benzimidazole derivatives indicates that they are generally well-absorbed and can be metabolized through various pathways. However, specific data on the metabolic pathways for this compound remains limited. The compound's lipophilicity due to its cyclopentyl substitution may enhance its ability to cross biological membranes, potentially increasing its efficacy in therapeutic applications.

Study on Antitubercular Activity

A recent study evaluated several benzimidazole derivatives, including variants of this compound, against Mtb H37Rv strain. Selected compounds demonstrated significant reductions in bacterial load in vivo:

- SB-P17G-A42 : Reduced lung bacterial load by 6.3 log CFU.

- SB-P17G-A38 : Reduced spleen bacterial load by up to 5.0 log CFU.

These findings underscore the potential of benzimidazole derivatives in treating tuberculosis effectively .

Propriétés

IUPAC Name |

2-cyclopentyl-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-6-7-11-12(8-9)15-13(14-11)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEKXNUYOPZRMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.